N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide
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Overview
Description
The compound “N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The sulfonamide group might be expected to undergo reactions typical of this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would be determined experimentally. Computational methods could also be used to predict some properties .Scientific Research Applications
Drug Metabolism and Bioconversion
One study explored the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, demonstrating the application of bioconversion in drug metabolism studies. This approach facilitated the structural characterization of drug metabolites, which is crucial for understanding drug behavior in biological systems (Zmijewski et al., 2006).
Synthesis of Complex Molecules
Research has also focused on synthesizing N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines, leading to the creation of N-(arylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes. Such studies highlight the chemical versatility of sulfonamides in synthesizing complex molecules with specific structural and stereochemical characteristics, which could be pivotal for developing new therapeutic agents (Kasyan et al., 1997).
Enzyme Inhibition for Therapeutic Applications
Moreover, sulfonamides, including compounds similar to N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide, have been explored as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have potential applications in treating conditions like glaucoma by lowering intraocular pressure. The development of water-soluble, membrane-impermeant sulfonamide derivatives showcases the therapeutic potential of these compounds in ophthalmology (Scozzafava et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-9(7-4-5-8(7)10)13(11,12)6-2-3-6/h6-8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMSKBHMYGGORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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